molecular formula C20H26N6O5 B11428516 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11428516
M. Wt: 430.5 g/mol
InChI Key: MOVYNVOHPZAULW-UHFFFAOYSA-N
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Description

8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, and a purine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is subsequently coupled with a purine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Piperazine Derivatives: Compounds containing the piperazine moiety, such as piperazine-1-carboxamide.

    Purine Derivatives: Compounds containing the purine scaffold, such as caffeine and theobromine.

Uniqueness

The uniqueness of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of these three distinct functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H26N6O5

Molecular Weight

430.5 g/mol

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H26N6O5/c1-22-17-16(19(28)23(2)20(22)29)26(10-12-30-3)15(21-17)13-24-6-8-25(9-7-24)18(27)14-5-4-11-31-14/h4-5,11H,6-10,12-13H2,1-3H3

InChI Key

MOVYNVOHPZAULW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CCOC

Origin of Product

United States

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